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Abstract & Core Logic
Sodium glycinate (Glycine-NaOH) is an underutilized but highly effective buffer system for

electrophoretic separations requiring an alkaline environment (pH 8.6 – 10.6). While standard

Tris-Glycine systems utilize glycine as a trailing ion (zwitterion), sodium glycinate protocols

leverage the glycinate anion as the primary buffering species.

Why use Sodium Glycinate?

pKa Precision: With a pKa₂ of ~9.6, it provides superior buffering capacity at pH 9.0–10.0

compared to Tris (pKa 8.1), which loses capacity rapidly above pH 9.0.

Conductivity Management: In Capillary Electrophoresis (CE), sodium glycinate offers a

favorable conductivity profile that minimizes Joule heating compared to phosphate buffers,

allowing for higher voltage separations.

Analyte Compatibility: It is ideal for the separation of acidic proteins, peptides, and small

molecules that require full ionization to migrate effectively toward the anode.

Mechanism of Action
The efficacy of this protocol relies on the deprotonation of the amino group of glycine. At neutral

pH, glycine exists as a zwitterion (
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). As pH increases past 9.0, the ammonium group deprotonates, yielding the anionic glycinate
species (

), which serves as the mobile charge carrier.

Buffer Equilibrium Diagram
The following diagram illustrates the chemical equilibrium shifting toward the glycinate anion,

which is critical for the electrophoretic mobility in this protocol.
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Caption: Chemical shift from zwitterion to glycinate anion upon NaOH addition, creating the

active buffer.

Protocol 1: Buffer Preparation (0.1 M Stock)
Critical Quality Attribute (CQA): Accurate pH adjustment is vital. The conductivity of the buffer

changes significantly with pH due to the increasing population of Na+ and Glycinate ions.

Materials
Glycine (Free Base), Ultra-Pure Grade (MW: 75.07 g/mol )

1 M Sodium Hydroxide (NaOH) solution

Deionized water (18.2 MΩ·cm)

0.22 µm PES Filter (Essential for CE applications to prevent clogging)

Preparation Table (for 200 mL)
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Target pH
Volume 0.2M
Glycine (mL)

Volume 0.2M
NaOH (mL)

Volume DI
Water (mL)

Final Conc.

9.0 50 8.8 141.2 0.05 M

9.4 50 16.8 133.2 0.05 M

9.8 50 27.2 122.8 0.05 M

10.6 50 45.5 104.5 0.05 M

Note: Volumes are approximations based on the Henderson-Hasselbalch equation. Always

titrate to the final pH using a calibrated pH meter.

Step-by-Step Procedure:

Dissolution: Dissolve 1.50 g of Glycine in approx. 80 mL of DI water.

Titration: Add 1 M NaOH dropwise while stirring until the target pH (e.g., 9.8) is reached.[1]

Volume Adjustment: Bring the total volume to 200 mL with DI water.

Filtration: Filter through a 0.22 µm membrane. Do not skip this step for CE.

Degassing: Sonicate for 10 minutes to remove dissolved gases which can cause current

interruptions.

Protocol 2: High-pH Capillary Zone Electrophoresis
(CZE)
This protocol is optimized for the separation of small acidic molecules or proteins that

aggregate at neutral pH.

Experimental Setup
Capillary: Fused silica, 50 µm i.d.[2] x 50 cm effective length.

Detection: UV Absorbance at 200 nm (peptide bond) or 254 nm.
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Temperature: 25°C (Strict control required to maintain viscosity).

Workflow Diagram

Start: New Capillary

Conditioning
1.0 M NaOH (10 min)
0.1 M NaOH (10 min)

Water (10 min)

Equilibration
Flush with Glycine-NaOH Buffer

(5 min, 20 psi)

Sample Injection
Hydrodynamic: 0.5 psi for 5 sec

Separation
Voltage: +25 kV

Polarity: Normal (Anode at Outlet)

Post-Run Wash
0.1 M NaOH (2 min)

Buffer (2 min)
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Caption: Cyclic workflow for CZE using Sodium Glycinate, ensuring capillary surface

regeneration.

Execution Steps
Pre-Conditioning: Flush capillary with 0.1 M NaOH to deprotonate silanol groups (

), ensuring a strong Electroosmotic Flow (EOF).

Equilibration: Flush with the Sodium Glycinate running buffer (pH 9.8) for 5 minutes.

Injection: Inject sample (dissolved in water or diluted buffer) at 0.5 psi for 5 seconds.

Expert Tip: Keep sample ionic strength lower than the running buffer to induce "stacking"

(concentration of analytes at the boundary).

Separation: Apply 20–30 kV. Monitor current.

Validation: Current should remain stable (e.g., 20–40 µA). If current drifts upward, Joule

heating is occurring; lower the voltage.

Wash: Rinse with NaOH between runs to prevent protein adsorption to the capillary wall.

Protocol 3: High-pH Native PAGE
For separating basic proteins (pI > 7.0) which would migrate upwards (to the cathode) in

standard neutral gels. By using pH 9.8 Glycine-NaOH, these proteins become negatively

charged and migrate into the gel.

Gel Composition[1][3][4]
Stacking Gel: 4% Acrylamide, pH 9.8 Glycine-NaOH buffer.

Resolving Gel: 10-15% Acrylamide, pH 9.8 Glycine-NaOH buffer.

Running Buffer: 50 mM Glycine-NaOH, pH 9.8.
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Procedure
Cast Gels: Polymerize acrylamide using the Glycine-NaOH buffer instead of Tris-HCl.

Note: Polymerization may be slower at high pH; increase TEMED/APS by 10% if

necessary.

Sample Prep: Mix protein with 2X sample buffer (Glycine-NaOH, Glycerol, Bromophenol

Blue). NO SDS.[1] NO DTT.

Run: Electrophorese at constant voltage (100V) at 4°C.

Why 4°C? High pH buffers can generate heat; cooling prevents band diffusion and protein

denaturation.

Troubleshooting & Optimization (Self-Validating
Systems)

Observation Root Cause Corrective Action

Unstable Current (CE) Air bubbles or precipitation.
Degas buffer for 10 mins. Filter

sample through 0.22 µm.

Broad Peaks (CE) Sample ionic strength too high.

Dilute sample in water (1:[3]10)

to enable field-amplified

stacking.

Smearing (PAGE)
Protein aggregation or

hydrolysis.

Run at 4°C. Reduce run time.

Ensure pH is not >10.0 if

protein is labile.

No Migration (PAGE)
Protein pI is higher than buffer

pH.

Increase buffer pH to 10.6 or

switch to reverse polarity

(Cathode at bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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